L-4-Methoxymandelic acid
Overview
Description
L-4-Methoxymandelic acid is an organic compound with the chemical formula C9H10O4. It is a derivative of mandelic acid, featuring a methoxy group (-OCH3) attached to the aromatic ring. This compound is known for its chiral properties and is used in various scientific research applications .
Mechanism of Action
Mode of Action
The mode of action of L-4-Methoxymandelic acid involves its interaction with its targets, leading to various biochemical changes. One such interaction is the veratryl alcohol-mediated oxidation of 4-methoxymandelic acid by lignin peroxidase .
Biochemical Pathways
It is known that the compound plays a role in the oxidation process mediated by veratryl alcohol and lignin peroxidase .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known that the compound is involved in the oxidation process mediated by veratryl alcohol and lignin peroxidase .
Biochemical Analysis
Biochemical Properties
L-4-Methoxymandelic acid plays a crucial role in biochemical reactions, particularly in the oxidation processes mediated by lignin peroxidase. This enzyme catalyzes the oxidation of this compound in the presence of veratryl alcohol, acting as a redox mediator . The interaction between this compound and lignin peroxidase involves the formation of enzyme-bound radicals, which facilitate the oxidation process. Additionally, this compound is involved in the chiral separation of its enantiomers through liquid chromatographic methods .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in oxidative stress responses, such as lignin peroxidase . The compound’s interaction with these enzymes can lead to changes in cellular redox states, impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by lignin peroxidase, mediated by veratryl alcohol. This process results in the formation of anisaldehyde as a product . The enzyme’s catalytic cycle includes the oxidation of this compound to form enzyme-bound radicals, which are then reduced by veratryl alcohol. This redox mediation is essential for the completion of the catalytic cycle and the efficient oxidation of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with its degradation products being monitored through high-performance liquid chromatography . Long-term studies have indicated that this compound can influence cellular redox states and enzyme activities over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can enhance oxidative stress responses and enzyme activities. At higher dosages, this compound may exhibit toxic effects, leading to adverse outcomes . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. The compound interacts with enzymes such as lignin peroxidase, which catalyzes its oxidation . This interaction is essential for the compound’s role in metabolic flux and the regulation of metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its movement across cellular membranes . Additionally, this compound’s interaction with binding proteins can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound is localized within various subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations are crucial for the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-4-Methoxymandelic acid can be achieved through several synthetic routes. One common method involves the acid-catalyzed reaction of methyl methacrylate with partial phenol to generate the corresponding methyl methacrylate . Another approach includes the oxidation of 4-methoxybenzaldehyde using potassium permanganate in an alkaline medium, followed by acidification to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-4-Methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoylformic acid.
Reduction: Reduction of this compound can yield 4-methoxyphenylglycolic acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Methoxybenzoylformic acid.
Reduction: 4-Methoxyphenylglycolic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
L-4-Methoxymandelic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Comparison with Similar Compounds
L-4-Methoxymandelic acid can be compared with other similar compounds such as:
4-Hydroxymandelic acid: Lacks the methoxy group, making it less reactive in certain oxidative reactions.
2-Methoxyphenylacetic acid: Has a methoxy group at a different position, affecting its chemical properties and reactivity.
4-Methoxyphenylglycolic acid: A reduction product of this compound, with different applications and properties
This compound stands out due to its unique combination of a methoxy group and a mandelic acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECRQOOEQWFPE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426245 | |
Record name | L-4-Methoxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75172-66-6 | |
Record name | L-4-Methoxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.